(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Overview
Description
ICI-118551 hydrochloride is a highly selective antagonist of the beta-2 adrenergic receptor. It was developed by Imperial Chemical Industries and is known for its ability to bind to the beta-2 subtype with at least 100 times greater affinity than the beta-1 or beta-3 subtypes . This compound has been widely used in research to understand the action of the beta-2 adrenergic receptor .
Biochemical Analysis
Biochemical Properties
ICI 118,551 hydrochloride plays a significant role in biochemical reactions, particularly those involving the β2 adrenergic receptor . It binds to these receptors with a Ki value of 0.7 nM, demonstrating its high affinity and selectivity .
Cellular Effects
ICI 118,551 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways associated with the β2 adrenergic receptor .
Molecular Mechanism
The molecular mechanism of action of ICI 118,551 hydrochloride involves binding interactions with the β2 adrenergic receptor, leading to changes in gene expression and cellular responses .
Metabolic Pathways
ICI 118,551 hydrochloride is involved in metabolic pathways related to the β2 adrenergic receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI-118551 hydrochloride involves several steps. The key intermediate is 3-(isopropylamino)-1-[(7-methyl-4-indanyl)oxy]butan-2-ol. The synthetic route typically involves the following steps:
Formation of the indanyl ether: The indanyl ether is formed by reacting 7-methylindan-4-ol with an appropriate alkylating agent.
Amination: The intermediate is then reacted with isopropylamine to introduce the isopropylamino group.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ICI-118551 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ICI-118551 hydrochloride primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
ICI-118551 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the beta-2 adrenergic receptor and its interactions with various ligands.
Biology: The compound is used in experiments to understand the role of beta-2 adrenergic receptors in various biological processes.
Industry: The compound is used in the development of new drugs and in the study of receptor pharmacology
Mechanism of Action
ICI-118551 hydrochloride exerts its effects by selectively binding to the beta-2 adrenergic receptor. This binding inhibits the receptor’s activity, preventing the usual physiological responses mediated by beta-2 adrenergic signaling. The compound’s high selectivity for the beta-2 subtype over beta-1 and beta-3 subtypes makes it a valuable tool for studying the specific functions of beta-2 adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Propranolol hydrochloride: A non-selective beta-adrenergic receptor antagonist.
Butoxamine hydrochloride: A selective beta-2 adrenergic receptor antagonist.
Salmeterol xinafoate: A long-acting beta-2 adrenergic receptor agonist.
Uniqueness
ICI-118551 hydrochloride is unique due to its high selectivity for the beta-2 adrenergic receptor, making it an ideal compound for research focused on this specific receptor subtype. Unlike non-selective beta-blockers like propranolol, ICI-118551 hydrochloride does not significantly affect beta-1 or beta-3 adrenergic receptors, allowing for more precise studies .
Properties
IUPAC Name |
(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMBGWSOLBOQM-CACIRBSMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339098 | |
Record name | (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72795-01-8 | |
Record name | ICI 111581 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zenidolol hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GT820DINA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.